

# Introduction: Elucidating the Structure of Diethyl Diphenate

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## Compound of Interest

Compound Name: Diethyl diphenate

CAS No.: 5807-65-8

Cat. No.: B1601768

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**Diethyl diphenate**, systematically known as diethyl 2,2'-biphenyldicarboxylate, is a diester of diphenic acid. Its chemical formula is  $C_{18}H_{18}O_4$ , with a molecular weight of 298.3 g/mol .<sup>[1][2]</sup> The molecule's structure, featuring two ethyl ester groups attached to a biphenyl backbone, gives rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a potential plasticizer or intermediate in organic synthesis.

This guide provides a comprehensive overview of the expected spectroscopic data for **diethyl diphenate**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As complete, experimentally verified spectra for this specific compound are not widely available in public databases, this document emphasizes the predicted spectroscopic characteristics based on established principles and data from analogous structures. The methodologies described herein represent best practices for acquiring such data, ensuring a self-validating approach to structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily  $^1\text{H}$  and  $^{13}\text{C}$ , we can map out the connectivity and chemical environment of each atom.

## $^1\text{H}$ NMR Spectroscopy

Theoretical Basis:  $^1\text{H}$  NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift ( $\delta$ ) indicates the electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	Doublet of Doublets (dd)	2H	Aromatic (H6, H6')
~7.4 - 7.6	Triplet of Doublets (td)	2H	Aromatic (H4, H4')
~7.3 - 7.4	Triplet of Doublets (td)	2H	Aromatic (H5, H5')
~7.2 - 7.3	Doublet of Doublets (dd)	2H	Aromatic (H3, H3')
~4.0 - 4.2	Quartet (q)	4H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~1.0 - 1.2	Triplet (t)	6H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Expert Interpretation: The aromatic region of the spectrum is expected to be complex due to the restricted rotation around the biphenyl single bond, making the two phenyl rings chemically distinct. The protons on each ring will exhibit splitting patterns consistent with an ABCD spin system. The protons ortho to the ester group (H6, H6') are expected to be the most deshielded due to the anisotropic effect of the carbonyl group. The ethyl groups should present as a classic quartet and triplet pattern, indicative of free rotation.

Experimental Protocol:  $^1\text{H}$  NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **diethyl diphenate** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- Data Acquisition:
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the spectrum using a standard pulse sequence with parameters such as a  $30^\circ$  pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

## $^{13}\text{C}$ NMR Spectroscopy

Theoretical Basis:  $^{13}\text{C}$  NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.<sup>[3]</sup>

Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Assignment
~168	C=O (Ester)
~140	Aromatic (C1, C1')
~131	Aromatic (C6, C6')
~130	Aromatic (C4, C4')
~129	Aromatic (C2, C2')
~128	Aromatic (C5, C5')
~127	Aromatic (C3, C3')
~61	-O-CH <sub>2</sub> -CH <sub>3</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

Expert Interpretation: The spectrum is expected to show nine distinct signals: one for the carbonyl carbon, six for the aromatic carbons (assuming some overlap is resolved), and two for the ethyl group carbons. The carbonyl carbon will be the most downfield signal. The quaternary aromatic carbons (C1, C1', C2, C2') may have lower intensities due to the lack of a Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.[3]

Experimental Protocol:  $^{13}\text{C}$  NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR.
- Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz  $^1\text{H}$  frequency).
- Data Acquisition:
  - Acquire a proton-decoupled spectrum to simplify the signals to singlets and enhance sensitivity.
  - Employ a sufficient number of scans to achieve a good signal-to-noise ratio, as  $^{13}\text{C}$  has a low natural abundance.

NMR Structural Relationship Diagram:

Caption: Molecular structure of **diethyl diphenate** with key NMR J-coupling highlighted.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[4] The frequencies of these absorptions are characteristic of the functional groups present in the molecule.

Predicted IR Absorption Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
~3060	Medium	C-H stretch	Aromatic
~2980	Medium	C-H stretch (asymmetric)	Alkyl (CH <sub>3</sub> )
~2940	Medium	C-H stretch (asymmetric)	Alkyl (CH <sub>2</sub> )
~1720	Strong	C=O stretch	Ester
~1600, ~1480	Medium	C=C stretch	Aromatic Ring
~1250	Strong	C-O stretch (asymmetric)	Ester
~1100	Strong	C-O stretch (symmetric)	Ester
~750	Strong	C-H bend (out-of-plane)	Ortho-disubstituted Aromatic

Expert Interpretation: The most prominent peak in the IR spectrum will be the strong C=O stretch of the ester group around 1720 cm<sup>-1</sup>. The presence of the aromatic rings will be confirmed by the C-H stretches above 3000 cm<sup>-1</sup> and the C=C stretching bands in the 1600-1480 cm<sup>-1</sup> region. The strong C-O stretching bands are also characteristic of the ester functionality. The out-of-plane C-H bending band around 750 cm<sup>-1</sup> can be indicative of the ortho-disubstitution pattern on the phenyl rings.

#### Experimental Protocol: IR Spectroscopy (ATR)

- Sample Preparation: Place a small drop of neat **diethyl diphenate** liquid (or a few milligrams of solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

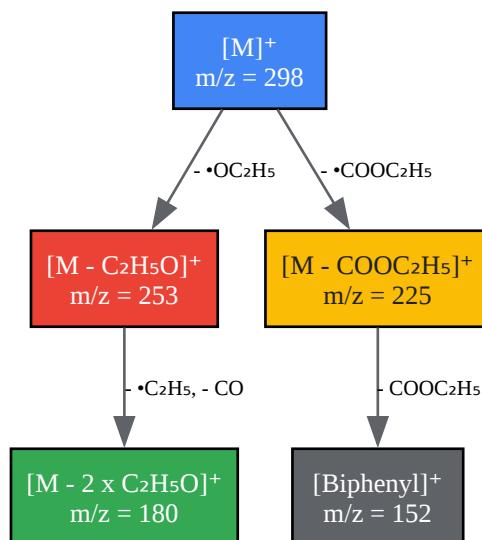
Theoretical Basis: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio ( $m/z$ ).<sup>[5]</sup> It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

<b>m/z</b>	<b>Relative Intensity</b>	<b>Proposed Fragment</b>
298	Moderate	$[\text{M}]^+$ (Molecular Ion)
253	High	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$ (Loss of ethoxy group)
225	Moderate	$[\text{M} - \text{COOCH}_2\text{CH}_3]^+$ (Loss of ethyl carboxylate group)
180	High	$[\text{M} - 2 \times \text{OCH}_2\text{CH}_3]^+$ (Biphenyldicarboxylic anhydride ion)
152	Moderate	$[\text{Biphenyl}]^+$

Expert Interpretation: In an EI-MS experiment, the molecular ion peak  $[\text{M}]^+$  is expected at  $m/z$  298. A very common and often abundant fragment for ethyl esters is the loss of the ethoxy radical ( $-\bullet\text{OCH}_2\text{CH}_3$ ) to give the acylium ion at  $m/z$  253. Subsequent loss of carbon monoxide could also occur. Cleavage of the entire ethyl carboxylate group would result in a fragment at  $m/z$  225. A characteristic fragmentation for ortho-diesters on a biphenyl system can be the loss of two ethoxy groups to form a stable cyclic anhydride-like ion at  $m/z$  180.

## Mass Spectrometry Fragmentation Workflow:



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Caption: Predicted electron ionization mass spectrometry fragmentation pathway for **diethyl diphenate**.

## Experimental Protocol: Mass Spectrometry (EI)

- Sample Preparation: Prepare a dilute solution of **diethyl diphenate** in a volatile solvent like methanol or ethyl acetate (~10-100  $\mu\text{g/mL}$ ).<sup>[6]</sup>
- Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet for sample introduction and purification.
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
  - Scan a mass range (e.g.,  $m/z$  40-400) to detect the molecular ion and its fragments.

## Conclusion

The comprehensive analysis of predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data provides a robust spectroscopic profile for **diethyl diphenate**. By understanding the theoretical underpinnings of each technique and applying them to the known molecular structure, we can confidently predict the key spectral features. These predictions, coupled with the detailed experimental protocols, offer a complete guide for researchers to identify and characterize **diethyl diphenate**, ensuring scientific integrity and enabling its effective use in further research and development.

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## Sources

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